molecular formula C20H21N5O2 B11188334 1-methyl-4-phenyl-3-(1-picolinoylpiperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one

1-methyl-4-phenyl-3-(1-picolinoylpiperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B11188334
M. Wt: 363.4 g/mol
InChI Key: XNBRYJQZUYUNMV-UHFFFAOYSA-N
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Description

1-METHYL-4-PHENYL-3-[1-(PYRIDINE-2-CARBONYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a triazole ring, a piperidine moiety, and a pyridine carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-4-PHENYL-3-[1-(PYRIDINE-2-CARBONYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple stepsCommon reagents used in these reactions include hydrazine derivatives, alkyl halides, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-METHYL-4-PHENYL-3-[1-(PYRIDINE-2-CARBONYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

1-METHYL-4-PHENYL-3-[1-(PYRIDINE-2-CARBONYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-METHYL-4-PHENYL-3-[1-(PYRIDINE-2-CARBONYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-METHYL-4-PHENYL-3-[1-(PYRIDINE-2-CARBONYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C20H21N5O2

Molecular Weight

363.4 g/mol

IUPAC Name

2-methyl-4-phenyl-5-[1-(pyridine-2-carbonyl)piperidin-3-yl]-1,2,4-triazol-3-one

InChI

InChI=1S/C20H21N5O2/c1-23-20(27)25(16-9-3-2-4-10-16)18(22-23)15-8-7-13-24(14-15)19(26)17-11-5-6-12-21-17/h2-6,9-12,15H,7-8,13-14H2,1H3

InChI Key

XNBRYJQZUYUNMV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC=CC=N3)C4=CC=CC=C4

Origin of Product

United States

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